molecular formula C12H16BrNO B3193126 (S)-4-Benzyl-3-(bromomethyl)morpholine CAS No. 681851-29-6

(S)-4-Benzyl-3-(bromomethyl)morpholine

Cat. No.: B3193126
CAS No.: 681851-29-6
M. Wt: 270.17 g/mol
InChI Key: OJWVKKGXRCSUAF-GFCCVEGCSA-N
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Description

(S)-4-Benzyl-3-(bromomethyl)morpholine is a chiral morpholine derivative featuring a benzyl group at the 4-position and a bromomethyl substituent at the 3-position of the morpholine ring. Its molecular formula is C₁₂H₁₆BrNO (molecular weight: 270.17 g/mol). The compound is likely a liquid under standard conditions, inferred from its chlorinated analog, (S)-4-Benzyl-3-(chloromethyl)morpholine, which is reported as a colorless liquid . The (S)-stereochemistry at the 3-position is critical for enantioselective interactions in pharmaceutical applications, where it serves as an intermediate in drug synthesis. The bromomethyl group enhances reactivity in substitution reactions, making it a versatile precursor in organic synthesis.

Properties

CAS No.

681851-29-6

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

(3S)-4-benzyl-3-(bromomethyl)morpholine

InChI

InChI=1S/C12H16BrNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1

InChI Key

OJWVKKGXRCSUAF-GFCCVEGCSA-N

SMILES

C1COCC(N1CC2=CC=CC=C2)CBr

Isomeric SMILES

C1COC[C@H](N1CC2=CC=CC=C2)CBr

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Key structural analogs and their properties are summarized in Table 1 .

Table 1: Comparative Analysis of (S)-4-Benzyl-3-(bromomethyl)morpholine and Structural Analogs
Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Physical State Key Functional Groups Applications
(S)-4-Benzyl-3-(bromomethyl)morpholine Not provided C₁₂H₁₆BrNO 270.17 Likely liquid* Bromomethyl, benzyl, morpholine Pharmaceutical intermediate
(S)-4-Benzyl-3-(chloromethyl)morpholine 917572-28-2 C₁₂H₁₆ClNO 225.72 Colorless liquid Chloromethyl, benzyl, morpholine Medical intermediate
4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine 941717-06-2 C₁₁H₁₄BrNO₃S 320.20 Solid (mp 71.5–73.5°C) Bromomethyl, sulfonyl, morpholine Chemical synthesis
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine 2271442-93-2 C₁₃H₁₁BrF₄NO₂ 356.11 Not provided Bromo, fluoro, trifluoromethyl, morpholine Pharmaceutical intermediate
LPC-087 (morpholine-containing analog) Not provided Not provided Not provided Not provided Morpholine tail Antimicrobial research
(S)-(4-Benzylmorpholin-3-yl)methanol 101376-25-4 C₁₂H₁₇NO₂ 207.27 Not provided Hydroxymethyl, benzyl, morpholine Synthetic precursor

*Assumed based on chloro analog's state.

Key Differences and Implications

Functional Group Reactivity
  • Bromomethyl vs. Chloromethyl : The bromine atom in (S)-4-Benzyl-3-(bromomethyl)morpholine offers superior leaving-group ability compared to chlorine in its chlorinated analog. This enhances its utility in nucleophilic substitution reactions, such as alkylation or coupling steps in drug synthesis .
  • Hydroxymethyl vs. Bromomethyl: (S)-(4-Benzylmorpholin-3-yl)methanol lacks the reactive bromine, making it less suited for substitution reactions but more stable for storage or further oxidation .
Physicochemical Properties
  • Melting Points : The sulfonyl-morpholine analog is a solid (mp 71.5–73.5°C), contrasting with the liquid state of the benzyl-bromomethyl morpholine, which influences formulation strategies .

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